molecular formula C9H12N2OS B138229 1-(2-Propylpyridin-4-yl)-1-sulfinylmethanamine CAS No. 62178-61-4

1-(2-Propylpyridin-4-yl)-1-sulfinylmethanamine

Cat. No. B138229
CAS RN: 62178-61-4
M. Wt: 196.27 g/mol
InChI Key: IMKGWDRATOZYNY-UHFFFAOYSA-N
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Description

1-(2-Propylpyridin-4-yl)-1-sulfinylmethanamine is a compound that can be inferred to have a pyridine core structure with a sulfinylmethanamine substituent. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related compounds and their chemistry. For instance, sulfanylmethyl-installed dimethylaminopyridine (2-sulfanylmethyl-4-dimethylaminopyridine) is a related compound that features a pyridine ring and a thiol group, which is known for its utility in peptide synthesis . Similarly, cyclic sulfonamides have been used as precursors in the synthesis of complex molecules, indicating the versatility of sulfonamide and related sulfinyl groups in synthetic chemistry .

Synthesis Analysis

The synthesis of related compounds involves the use of a pyridine ring as a core structure to which various functional groups can be added. For example, the synthesis of sulfanylmethyl-installed dimethylaminopyridine involves the introduction of a thiol group, which is acidic and can form a zwitterion, aiding in its reactivity . In another case, cyclic sulfonamides are synthesized through a stereoselective intramolecular Heck reaction, followed by a double reduction to yield amino products . These methods suggest that the synthesis of 1-(2-Propylpyridin-4-yl)-1-sulfinylmethanamine could potentially involve similar strategies, such as the functionalization of a pyridine ring followed by the introduction of a sulfinylmethanamine group.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(2-Propylpyridin-4-yl)-1-sulfinylmethanamine can be complex, with the potential for polymorphism as seen in sulfapyridine, which exists in multiple crystalline forms . The crystal structures of these forms differ in their molecular conformations, as indicated by variations in torsion angles . This suggests that 1-(2-Propylpyridin-4-yl)-1-sulfinylmethanamine may also exhibit different conformations depending on its crystalline state, which could be relevant for its physical properties and reactivity.

Chemical Reactions Analysis

The chemical reactivity of compounds with pyridine and sulfinyl or sulfonamide groups can be quite diverse. For instance, the thiol group in sulfanylmethyl-installed dimethylaminopyridine is used as an additive in native chemical ligation, a technique important for peptide and protein synthesis . The reactivity of the sulfinylmethanamine group in 1-(2-Propylpyridin-4-yl)-1-sulfinylmethanamine could be explored in similar ligation reactions or in other contexts where the sulfinyl group can act as a leaving group or an electron-withdrawing group to facilitate nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Propylpyridin-4-yl)-1-sulfinylmethanamine can be hypothesized based on related compounds. The acidic nature of the thiol group in sulfanylmethyl-installed dimethylaminopyridine suggests that similar compounds could have acidic properties . The polymorphism observed in sulfapyridine indicates that 1-(2-Propylpyridin-4-yl)-1-sulfinylmethanamine may also exhibit different physical properties depending on its crystalline form, which could affect its solubility, melting point, and stability . Additionally, the presence of the sulfinylmethanamine group could influence the compound's reactivity and interactions with other molecules, potentially making it a candidate for use in various chemical syntheses.

Scientific Research Applications

Antimicrobial and Antifungal Activities

1-(2-Propylpyridin-4-yl)-1-sulfinylmethanamine and its derivatives have been studied for their potential antimicrobial and antifungal activities. Research conducted by Fadda, El-Mekawy, and AbdelAal (2016) demonstrated that compounds with pyridyl functional groups, similar to 1-(2-Propylpyridin-4-yl)-1-sulfinylmethanamine, showed significant activity against Gram-positive and Gram-negative bacteria, as well as tested fungi. This suggests potential applications in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

Electrochemical and Photophysical Studies

Gobetto et al. (2006) conducted studies on photoactive complexes containing 4-methylpyridin-2-yl groups, which are structurally related to 1-(2-Propylpyridin-4-yl)-1-sulfinylmethanamine. These studies reveal insights into the electrochemical behavior and photophysical properties of such compounds, indicating potential applications in electrochemistry and material sciences (Gobetto et al., 2006).

Synthesis of Complexes for Biochemical Applications

Research by Padilla-Tosta et al. (1999) on the synthesis of receptors based on terpyridine fragments, which include peripheral amino groups like those in 1-(2-Propylpyridin-4-yl)-1-sulfinylmethanamine, suggests applications in the synthesis of complexes for biochemical and medicinal purposes. These compounds can interact with various ions and molecules, indicating their potential in drug development and molecular recognition processes (Padilla-Tosta et al., 1999).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound. It might include information about the compound’s toxicity, flammability, or reactivity, as well as any precautions that should be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions involving the compound. It might include potential applications of the compound, or ways that its synthesis or reactivity could be improved or modified.


I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

(2-propylpyridin-4-yl)-sulfinylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-2-3-8-6-7(4-5-11-8)9(10)13-12/h4-6H,2-3,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKGWDRATOZYNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=CC(=C1)C(=S=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40960437
Record name 1-(Oxo-lambda~4~-sulfanylidene)-1-(2-propylpyridin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40960437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Propylpyridin-4-yl)-sulfinylmethanamine

CAS RN

62178-61-4, 39896-11-2
Record name Prothionamide-S-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062178614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Oxo-lambda~4~-sulfanylidene)-1-(2-propylpyridin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40960437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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